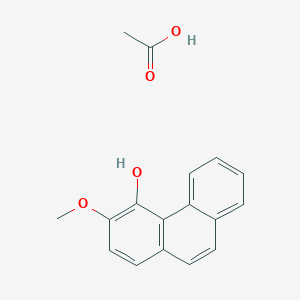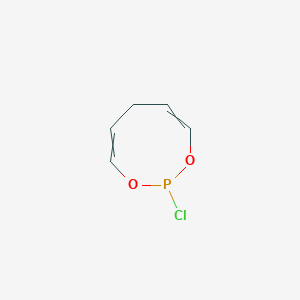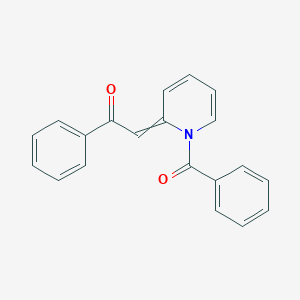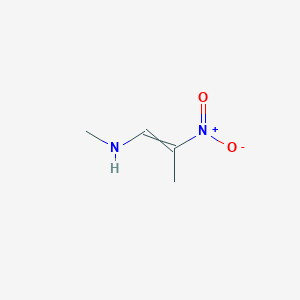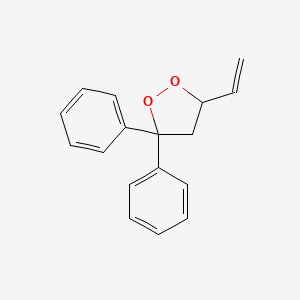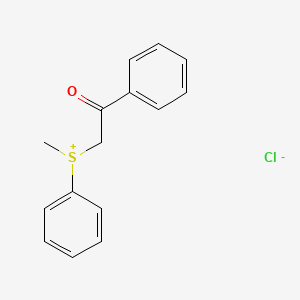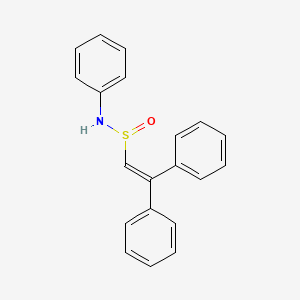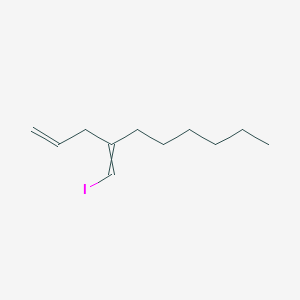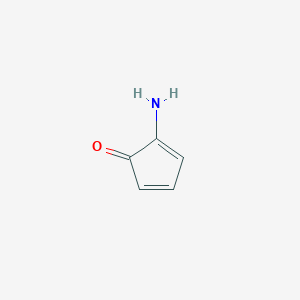
2-Aminocyclopenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminocyclopenta-2,4-dien-1-one is an organic compound with a unique structure characterized by a five-membered ring containing both an amino group and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclopenta-2,4-dien-1-one can be achieved through several methods. One common approach involves the photolysis or pyrolysis of cyclopentadienone derivatives. For instance, cyclopentadienone can be generated by the photolysis or pyrolysis of substances like 1,2-benzoquinone and then isolated in an argon matrix at very low temperatures . Another method involves the addition of amine nucleophiles to tricarbonyl (tropone)iron complexes, followed by demetallation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production if needed.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminocyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-Aminocyclopenta-2,4-dien-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Aminocyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. For instance, in the context of its antibacterial activity, the compound can bind to bacterial proteins, disrupting their function and leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienone: A closely related compound with a similar structure but without the amino group.
Tetraphenylcyclopentadienone: A derivative used as a ligand in organometallic chemistry.
3,4-Bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A tetrasubstituted derivative used in dendrimer synthesis.
Uniqueness
2-Aminocyclopenta-2,4-dien-1-one is unique due to the presence of both an amino group and a ketone group within a five-membered ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Eigenschaften
CAS-Nummer |
108133-54-6 |
|---|---|
Molekularformel |
C5H5NO |
Molekulargewicht |
95.10 g/mol |
IUPAC-Name |
2-aminocyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C5H5NO/c6-4-2-1-3-5(4)7/h1-3H,(H2,6,7) |
InChI-Schlüssel |
DHKLXRKEJCTLIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
